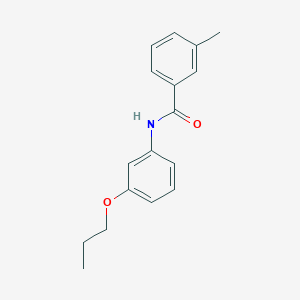
3-methyl-N-(3-propoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(3-propoxyphenyl)benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-methyl-N-(3-propoxyphenyl)benzamide is not fully understood, but it is believed to act as an antagonist of the CB1 receptor, which is part of the endocannabinoid system. By blocking the CB1 receptor, 3-methyl-N-(3-propoxyphenyl)benzamide may reduce anxiety and depression, as well as pain and inflammation.
Biochemical and physiological effects:
3-methyl-N-(3-propoxyphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression in animal models, as well as reduce pain and inflammation. 3-methyl-N-(3-propoxyphenyl)benzamide has also been found to increase the levels of endocannabinoids in the brain, which may contribute to its anxiolytic and antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-(3-propoxyphenyl)benzamide in lab experiments is that it has been well studied and has a known mechanism of action. It is also relatively easy to synthesize and purify. However, one limitation is that it is not very water-soluble, which may limit its use in certain experiments. Additionally, 3-methyl-N-(3-propoxyphenyl)benzamide has not been extensively studied in humans, so its effects in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-(3-propoxyphenyl)benzamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further research is also needed to fully understand the mechanism of action of 3-methyl-N-(3-propoxyphenyl)benzamide and its effects on the endocannabinoid system. Finally, more research is needed to determine the safety and efficacy of 3-methyl-N-(3-propoxyphenyl)benzamide in humans.
Synthesemethoden
The synthesis of 3-methyl-N-(3-propoxyphenyl)benzamide involves the reaction of 3-propoxyaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(3-propoxyphenyl)benzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant properties, and has been used to study the role of the endocannabinoid system in anxiety and depression. 3-methyl-N-(3-propoxyphenyl)benzamide has also been used in studies on pain and inflammation, as it has been found to have anti-inflammatory and analgesic properties.
Eigenschaften
Produktname |
3-methyl-N-(3-propoxyphenyl)benzamide |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
3-methyl-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-10-20-16-9-5-8-15(12-16)18-17(19)14-7-4-6-13(2)11-14/h4-9,11-12H,3,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
GFUVTOYGUXUXIN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



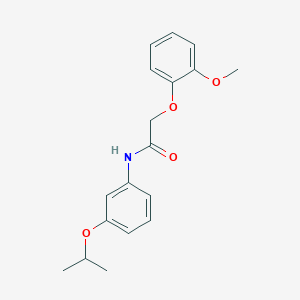
![4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268402.png)
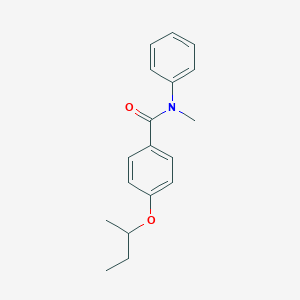
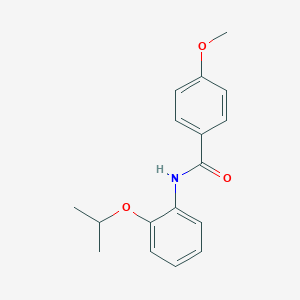
![2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268408.png)
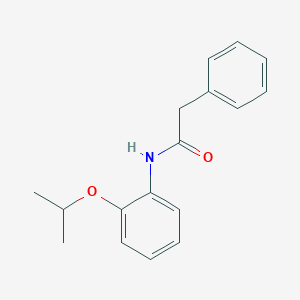
![N-[4-(aminocarbonyl)phenyl]-3-sec-butoxybenzamide](/img/structure/B268410.png)
![N-[4-(aminosulfonyl)phenyl]-3-sec-butoxybenzamide](/img/structure/B268412.png)
![2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268413.png)
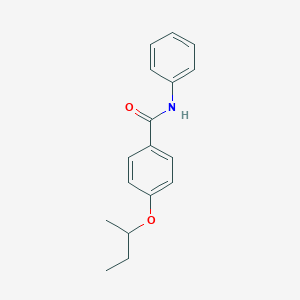
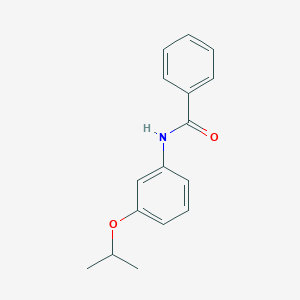
![2-phenyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268420.png)
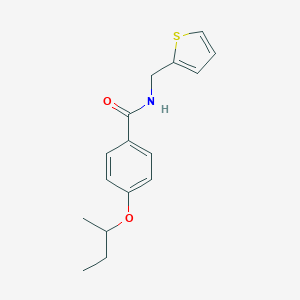
![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B268422.png)